9,10-ビス(4-メトキシフェニル)アントラセン

概要

説明

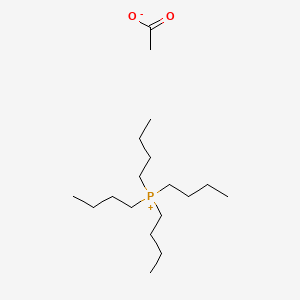

9,10-Bis(4-methoxyphenyl)anthracene is an organic compound with the molecular formula C28H22O2. It is a derivative of anthracene, where two methoxyphenyl groups are substituted at the 9 and 10 positions of the anthracene core. This compound is known for its photophysical properties and is often used in organic electronics and optoelectronic applications .

科学的研究の応用

9,10-Bis(4-methoxyphenyl)anthracene has several applications in scientific research:

Organic Electronics: It is used in the development of organic light-emitting diodes (OLEDs) due to its excellent photophysical properties.

Optoelectronics: The compound is utilized in the fabrication of organic photovoltaic cells and other optoelectronic devices.

Material Science: It serves as a building block for the synthesis of various organic semiconductors.

Chemical Sensors: Its fluorescence properties make it suitable for use in chemical sensors and probes.

作用機序

Target of Action

This compound is often used in the field of organic semiconductors and organic light-emitting diodes (OLEDs) .

Mode of Action

The mode of action of 9,10-Bis(4-methoxyphenyl)anthracene is primarily through its photophysical properties. It is known to exhibit fluorescence when exposed to certain wavelengths of light . This property is utilized in OLEDs where it contributes to the emission of light .

Biochemical Pathways

Given its use in oleds, it likely interacts with other organic compounds to facilitate the emission of light .

Result of Action

The primary result of the action of 9,10-Bis(4-methoxyphenyl)anthracene is the emission of light in OLED devices . When incorporated into an OLED device and subjected to an electric current, it emits light of a specific wavelength .

Action Environment

The action of 9,10-Bis(4-methoxyphenyl)anthracene is influenced by environmental factors such as temperature and exposure to light. For instance, it has a melting point of 283°C , indicating that it can withstand high temperatures. Additionally, its photophysical properties suggest that its behavior may change under different lighting conditions .

生化学分析

Biochemical Properties

9,10-Bis(4-methoxyphenyl)anthracene plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. This compound is known to interact with cytochrome P450 enzymes, which are involved in the metabolism of many substances. The interaction between 9,10-Bis(4-methoxyphenyl)anthracene and cytochrome P450 enzymes can lead to the formation of reactive oxygen species (ROS), which can further influence cellular processes .

Cellular Effects

The effects of 9,10-Bis(4-methoxyphenyl)anthracene on various types of cells and cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, 9,10-Bis(4-methoxyphenyl)anthracene can modulate the activity of transcription factors such as NF-κB and AP-1, leading to changes in gene expression . Additionally, it can affect cellular metabolism by altering the activity of key metabolic enzymes, thereby impacting energy production and utilization within the cell .

Molecular Mechanism

The molecular mechanism of action of 9,10-Bis(4-methoxyphenyl)anthracene involves several key interactions at the molecular level. This compound can bind to specific biomolecules, leading to enzyme inhibition or activation. For example, 9,10-Bis(4-methoxyphenyl)anthracene has been found to inhibit the activity of certain kinases, which are crucial for cell signaling and proliferation . Furthermore, it can induce changes in gene expression by interacting with DNA and transcription factors, thereby influencing cellular functions and responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 9,10-Bis(4-methoxyphenyl)anthracene can change over time. This compound is relatively stable under normal conditions, but it can degrade when exposed to light or high temperatures . Long-term studies have shown that 9,10-Bis(4-methoxyphenyl)anthracene can have lasting effects on cellular function, including alterations in cell growth and differentiation . These temporal effects are important for understanding the compound’s behavior in both in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of 9,10-Bis(4-methoxyphenyl)anthracene vary with different dosages in animal models. At low doses, this compound can enhance cellular functions and promote cell survival . At high doses, it can exhibit toxic effects, including oxidative stress and apoptosis . Threshold effects have been observed, where the compound’s impact on cellular processes becomes more pronounced beyond a certain concentration.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 9,10-Bis(4-methoxyphenyl)anthracene typically involves the Suzuki coupling reaction. This reaction is carried out between 9,10-dibromoanthracene and 4-methoxyphenylboronic acid in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is usually performed in a solvent like toluene under an inert atmosphere .

Industrial Production Methods: While specific industrial production methods for 9,10-Bis(4-methoxyphenyl)anthracene are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to achieve high yields and purity .

Types of Reactions:

Oxidation: 9,10-Bis(4-methoxyphenyl)anthracene can undergo oxidation reactions, often leading to the formation of quinones.

Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.

Substitution: Electrophilic substitution reactions can occur on the anthracene core or the methoxyphenyl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like bromine or nitric acid can be used for halogenation and nitration reactions, respectively.

Major Products Formed:

Oxidation: Quinones and other oxygenated derivatives.

Reduction: Dihydro derivatives.

Substitution: Halogenated or nitrated anthracene derivatives.

類似化合物との比較

9,10-Diphenylanthracene: Similar in structure but lacks the methoxy groups, resulting in different electronic properties.

9,10-Bis(4-formylphenyl)anthracene: Contains formyl groups instead of methoxy groups, leading to different reactivity and applications.

9,10-Bis(4-nitrophenyl)anthracene: The presence of nitro groups significantly alters its electronic properties and reactivity.

Uniqueness: 9,10-Bis(4-methoxyphenyl)anthracene is unique due to the presence of methoxy groups, which enhance its electron-donating ability and improve its photophysical properties. This makes it particularly suitable for applications in organic electronics and optoelectronics .

特性

IUPAC Name |

9,10-bis(4-methoxyphenyl)anthracene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H22O2/c1-29-21-15-11-19(12-16-21)27-23-7-3-5-9-25(23)28(26-10-6-4-8-24(26)27)20-13-17-22(30-2)18-14-20/h3-18H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTYCXBAOXVVIMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=C3C=CC=CC3=C(C4=CC=CC=C42)C5=CC=C(C=C5)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20179409 | |

| Record name | 9,10-Bis(4-methoxyphenyl)anthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20179409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

390.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24672-76-2 | |

| Record name | 9,10-Di-p-anisylanthracene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024672762 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9,10-Bis(4-methoxyphenyl)anthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20179409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9,10-DI-P-ANISYLANTHRACENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VLS3CT1D5Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the presence of methoxy groups influence the reactivity of 9,10-bis(4-methoxyphenyl)anthracene cation radical (DAA•+) compared to the unsubstituted 9,10-diphenylanthracene cation radical (DPA•+)?

A: Research indicates a significant difference in the reaction kinetics of DAA•+ with methanol compared to DPA•+. While both cation radicals react with methanol, the presence of methoxy groups in DAA•+ leads to a change in the reaction mechanism. [] The rate law for DAA•+ is second order with respect to the cation radical and first order with respect to methanol (-d[DAA•+]/dt = k[DAA•+]2[MeOH]), unlike DPA•+, which follows a rate law of -d[DPA•+]/dt = k[DPA•+][MeOH]2. [] This difference suggests that the methoxy groups, despite their typical stabilizing effect on aromatic cation radicals, can accelerate the reaction by stabilizing reaction intermediates specific to the observed mechanism. []

Q2: What are the practical implications of the observed change in reaction mechanism for DAA•+?

A: Understanding the distinct reactivity of DAA•+ with methanol, influenced by the methoxy substituents, is crucial for predicting its behavior in various chemical reactions. This knowledge is particularly relevant for applications where DAA•+ might be generated as a reactive intermediate, such as in organic synthesis or photochemical processes. Further investigation into the specific stabilized intermediates could offer valuable insights for controlling reaction pathways and potentially tailoring new materials with specific properties. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。